molecular formula C17H16N4O3S B4245571 ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE

ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B4245571
M. Wt: 356.4 g/mol
InChI Key: FOTIJRTUUASVOX-UHFFFAOYSA-N
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Description

ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features an imidazo[4,5-b]pyridine moietyThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for various pharmacological applications .

Preparation Methods

The synthesis of ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves multiple steps, typically starting with the preparation of the imidazo[4,5-b]pyridine core. Common synthetic routes include:

Industrial production methods often employ these synthetic routes with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, imidazo[4,5-b]pyridine derivatives are known to inhibit enzymes like nitric oxide synthase, which plays a role in inflammatory pathways . The compound may also interact with GABA A receptors, influencing neurological pathways .

Comparison with Similar Compounds

ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and mechanisms of action.

Properties

IUPAC Name

ethyl 3-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-24-16(23)11-5-3-6-12(9-11)19-14(22)10-25-17-20-13-7-4-8-18-15(13)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTIJRTUUASVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE
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ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE
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ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE

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